3-amino-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazole derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that can result in various biological activities .
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate reagents. For instance, the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ammonia or amines can yield the desired compound . Another method involves the use of hydrazine derivatives in the presence of aldehydes under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, pH adjustment, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Lacks the aldehyde group but shares the pyrazole core structure.
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but without the amino group.
Uniqueness
3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUYEXHMDPAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594689 |
Source
|
Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-66-7 |
Source
|
Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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